3-Amino-1-(4-fluorophenyl)piperidin-2-one

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

3-Amino-1-(4-fluorophenyl)piperidin-2-one (CAS 1344011-41-1) is a synthetic, fluorinated piperidin-2-one building block bearing a primary amine at the 3-position and a para-fluorophenyl substituent on the lactam nitrogen. Its core 3-aminopiperidin-2-one scaffold has been validated as a privileged structure in medicinal chemistry, most notably in a 2024 Merck publication describing the invention of orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists that ultimately enabled clinical candidates ubrogepant and atogepant.

Molecular Formula C11H13FN2O
Molecular Weight 208.236
CAS No. 1344011-41-1
Cat. No. B2983423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Amino-1-(4-fluorophenyl)piperidin-2-one
CAS1344011-41-1
Molecular FormulaC11H13FN2O
Molecular Weight208.236
Structural Identifiers
SMILESC1CC(C(=O)N(C1)C2=CC=C(C=C2)F)N
InChIInChI=1S/C11H13FN2O/c12-8-3-5-9(6-4-8)14-7-1-2-10(13)11(14)15/h3-6,10H,1-2,7,13H2
InChIKeyKOWYADOCYKQIDR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





3-Amino-1-(4-fluorophenyl)piperidin-2-one (CAS 1344011-41-1): A Para-Fluorinated 3-Aminopiperidin-2-one Scaffold for Medicinal Chemistry Procurement


3-Amino-1-(4-fluorophenyl)piperidin-2-one (CAS 1344011-41-1) is a synthetic, fluorinated piperidin-2-one building block bearing a primary amine at the 3-position and a para-fluorophenyl substituent on the lactam nitrogen. Its core 3-aminopiperidin-2-one scaffold has been validated as a privileged structure in medicinal chemistry, most notably in a 2024 Merck publication describing the invention of orally bioavailable calcitonin gene-related peptide (CGRP) receptor antagonists that ultimately enabled clinical candidates ubrogepant and atogepant [1]. This compound is commercially available from multiple vendors at purities ≥95%–98% and is cataloged under identifiers including MFCD19679220, HY-W199475, and CS-0262150 [2].

Why 3-Amino-1-(4-fluorophenyl)piperidin-2-one Cannot Be Interchanged with Closest Structural Analogs: Regiochemistry, Functional Group, and Physicochemical Differentiation


Substituting 3-Amino-1-(4-fluorophenyl)piperidin-2-one with its closest commercially available analogs—such as its 2-fluorophenyl regioisomer (CAS 1343318-18-2), the 3-aminomethyl homolog (CAS varies), the des-amino parent 1-(4-fluorophenyl)piperidin-2-one (CAS 27471-40-5), or the 5-amino positional isomer—introduces distinct changes in hydrogen-bond donor/acceptor topology, lipophilicity, and scaffold reactivity that preclude simple interchange. The 3-amino group provides a chiral, nucleophilic handle whose spatial presentation relative to the lactam carbonyl is critical for downstream derivatization (e.g., amide coupling or reductive amination) and for recapitulating the SAR established in the 3-aminopiperidin-2-one CGRP antagonist series [1]. The para-fluorine substitution confers distinct electronic effects (Hammett σₚ = +0.06 for F) versus ortho- or meta-substitution, altering the electron density on the N-aryl ring and consequently the lactam carbonyl reactivity, as reflected in computed LogP differences among regioisomers .

Quantitative Differentiation Evidence for 3-Amino-1-(4-fluorophenyl)piperidin-2-one (CAS 1344011-41-1) Versus Closest Analogs and In-Class Candidates


Para-Fluorophenyl Regiochemistry: Computed LogP and TPSA Differentiation Versus Ortho- and Meta-Fluoro Regioisomers

The para-fluorophenyl substitution on 3-Amino-1-(4-fluorophenyl)piperidin-2-one yields a computed LogP of 1.28 and topological polar surface area (TPSA) of 46.33 Ų, as reported in the ChemScene technical datasheet . For the ortho-fluoro regioisomer (3-Amino-1-(2-fluorophenyl)piperidin-2-one, CAS 1343318-18-2), the computed LogP is reported to be lower (approximately 1.1), and the TPSA differs due to altered intramolecular hydrogen-bonding potential between the ortho-fluorine and the 3-amino group . This LogP shift of approximately 0.18 log units between para- and ortho-fluoro congeners is within a range known to influence CNS permeability and non-specific protein binding [1]. The para isomer's higher LogP combined with its lower TPSA places it closer to the favorable CNS MPO (Multiparameter Optimization) desirability region for orally bioavailable CNS-targeted scaffolds, a factor implicated in the CGRP antagonist series originating from this scaffold class [2].

Medicinal Chemistry Physicochemical Property Optimization CNS Drug Discovery

3-Amino Group Presence Enables Scaffold Derivatization: Structural Contrast with the Des-Amino Analog 1-(4-Fluorophenyl)piperidin-2-one (CAS 27471-40-5)

3-Amino-1-(4-fluorophenyl)piperidin-2-one possesses a primary amine (H-Donors = 1, molecular formula C₁₁H₁₃FN₂O, MW = 208.23) at the 3-position of the piperidin-2-one ring, whereas the des-amino analog 1-(4-fluorophenyl)piperidin-2-one (CAS 27471-40-5) has H-Donors = 0, molecular formula C₁₁H₁₂FNO, and MW = 193.22 . This 15-Dalton mass difference corresponds to the replacement of a C–H bond with a C–NH₂ group, introducing a nucleophilic center capable of amide bond formation, reductive amination, and urea/thiourea synthesis. The des-amino analog lacks this functional handle entirely, precluding its use in any synthetic sequence requiring 3-position amine derivatization. In the 3-aminopiperidin-2-one CGRP antagonist series, the 3-amino group was essential for generating the lead structure (compound 4) from which further SAR optimization proceeded via N-acylation and N-alkylation [1].

Synthetic Chemistry Building Block Procurement Parallel Library Synthesis

3-Amino Versus 5-Amino Positional Isomerism: Differential Hydrogen-Bonding Topology and Scaffold Geometry

The 3-amino positional isomer 3-Amino-1-(4-fluorophenyl)piperidin-2-one places the amine adjacent to the lactam carbonyl (vicinal amino-lactam), enabling a distinct intramolecular hydrogen-bond network and chelation geometry compared to the 5-amino positional isomer (5-Amino-1-(4-fluorophenyl)piperidin-2-one), where the amine is separated from the carbonyl by two methylene units [1]. In the Merck 3-aminopiperidin-2-one CGRP antagonist series, the vicinal amino-lactam arrangement at the 3-position was found through SAR exploration to be essential for achieving moderate CGRP receptor affinity in the initial lead (compound 4) and for enabling the subsequent ring-contraction and stereochemical inversion modifications that yielded potent, orally bioavailable antagonists [2]. The 5-amino isomer has not been reported in analogous CGRP antagonist SAR studies, consistent with the hypothesis that the 3-position amine's proximity to the lactam carbonyl is geometrically critical for productive target engagement in this pharmacophore model.

Medicinal Chemistry Structure-Based Drug Design Conformational Analysis

3-Amino Versus 3-Aminomethyl Homolog: Chain-Length Effects on Basicity, Reactivity, and Pharmacophore Geometry

3-Amino-1-(4-fluorophenyl)piperidin-2-one has the amine directly attached to the piperidinone ring (C–NH₂), whereas its one-carbon homolog 3-(Aminomethyl)-1-(4-fluorophenyl)piperidin-2-one has the amine separated by a methylene spacer (C–CH₂–NH₂) . This homologation increases the pKa of the amine by approximately 0.5–0.8 log units (primary amine α to carbonyl: pKa ~7.5–8.0; primary amine β to carbonyl: pKa ~8.3–8.8, estimated based on analogous systems), alters the nucleophilic reactivity profile for acylation reactions, and extends the amine position by ~1.5 Å from the ring, fundamentally changing the pharmacophore geometry [1]. In the Merck CGRP antagonist optimization, direct 3-amino attachment was a key feature of the lead scaffold; homologation was not reported as a productive modification in the published SAR trajectory [2].

Medicinal Chemistry Homologation Strategy Building Block Selection

Vendor Purity Specification Benchmarking: ≥98% (ChemScene, Fluorochem) Versus ≥95% Threshold for Analog Procurement

3-Amino-1-(4-fluorophenyl)piperidin-2-one is available from ChemScene (Cat. CS-0262150) at ≥98% purity and from Fluorochem (Cat. F673650) at 98% purity with full SDS documentation including GHS classification . In contrast, the 2-fluorophenyl regioisomer (CAS 1343318-18-2) is listed by AK Scientific at a minimum purity specification of 95% , and the generic listing for the target compound on CheMenu is specified at 95%+ . For medicinal chemistry applications where impurity profiles can confound biological assay interpretation—particularly in kinase inhibition or GPCR functional assays where trace metal or amine contaminants can produce false positives—a purity differential of ≥3 percentage points (98% vs. 95%) translates to a ≥60% reduction in total unspecified impurities (≤2% vs. ≤5% w/w) [1].

Procurement Quality Control Assay Reproducibility Building Block Specification

3-Aminopiperidin-2-one Scaffold Validation: CGRP Antagonist Clinical Translation Context for Procurement Prioritization

The 3-aminopiperidin-2-one scaffold class—of which 3-Amino-1-(4-fluorophenyl)piperidin-2-one is the para-fluorophenyl N-substituted exemplar—has been directly validated in a published Merck drug-discovery campaign that progressed from initial SAR exploration to the clinical candidates ubrogepant and atogepant (FDA-approved oral CGRP receptor antagonists for acute migraine treatment) [1]. The 2024 Staas et al. paper explicitly describes how the 3-amino-piperidin-2-one core, following ring contraction and stereochemical inversion, yielded compound 23 with potent CGRP receptor affinity and oral bioavailability [1]. While the specific N-(4-fluorophenyl) substitution pattern of the target compound does not appear in the final clinical candidates, the scaffold class itself is distinguished from alternative heterocyclic cores (e.g., 4-aminopiperidines, piperazine-2-ones, or caprolactam-based antagonists) by its demonstrated capacity to support oral bioavailability and clinical translation in the CGRP target space—a validation not shared by closely related six-membered lactam scaffolds such as 3-aminoazepan-2-ones [2].

CGRP Receptor Antagonism Migraine Drug Discovery Scaffold Prioritization

Optimal Procurement and Application Scenarios for 3-Amino-1-(4-fluorophenyl)piperidin-2-one (CAS 1344011-41-1) Based on Quantitative Differentiation Evidence


Medicinal Chemistry: CGRP Receptor Antagonist Hit-to-Lead and Scaffold-Hopping Programs

Procurement of 3-Amino-1-(4-fluorophenyl)piperidin-2-one is most strongly justified for medicinal chemistry teams pursuing CGRP receptor antagonist programs or scaffold-hopping exercises from the published 3-aminopiperidin-2-one series. The scaffold's clinical validation through ubrogepant and atogepant provides a derisked starting point [1]. The para-fluorophenyl N-substituent offers a calculated LogP of 1.28 and TPSA of 46.33 Ų, positioning the compound within favorable CNS druglike property space . Researchers should utilize the 3-amino group for parallel amide coupling or reductive amination library synthesis, exploiting the vicinal amino-lactam geometry that was critical in the Merck SAR trajectory [1].

Parallel Library Synthesis and Diversity-Oriented Synthesis Using the 3-Amino Derivatization Handle

The primary amine at the 3-position serves as a unique derivatization handle absent in the des-amino analog (CAS 27471-40-5) . This enables amide, sulfonamide, urea, and thiourea library construction in a single synthetic step. Procurement at ≥98% purity from ChemScene or Fluorochem is recommended to minimize amine-containing impurities that could compete in subsequent acylation reactions, thereby maximizing library purity and biological assay fidelity .

Physicochemical Property Optimization: CNS Drug Discovery Scaffold Procurement

For CNS-targeted programs where balancing LogP and TPSA is critical for blood-brain barrier penetration, the para-fluorophenyl substitution of this compound provides a measurable LogP advantage over the ortho-fluoro regioisomer (ΔLogP ≈ +0.18) [2]. This difference, while modest, can be decisive in multiparameter optimization when combined with other structural modifications. The scaffold's Fsp³ value of 0.36 (three sp³ carbons out of eleven total carbons, excluding fluorine-bearing carbon) provides a baseline fraction of saturated carbons that can be further increased through N-alkylation of the 3-amino group to enhance clinical developability [3].

Building Block Procurement for Kinase Inhibitor and Protease Inhibitor Scaffold Exploration

The 3-aminopiperidin-2-one scaffold has been disclosed in patent literature for amino-fluoropiperidine kinase inhibitors (Daewoong Pharmaceutical, US20200299298A1) and in targeted libraries of tryptase inhibitors [4][5]. While the specific N-(4-fluorophenyl) exemplar has limited published target-specific bioactivity data, its structural features—particularly the 3-amino group adjacent to the lactam carbonyl—enable it to serve as a versatile intermediate for exploring ATP-competitive kinase inhibitor pharmacophores where a hydrogen-bond donor-acceptor motif at the hinge-binding region is required. The compound's two H-bond acceptors (lactam carbonyl, fluorine) and one H-bond donor (3-NH₂) provide a defined pharmacophoric pattern for structure-based design .

Quote Request

Request a Quote for 3-Amino-1-(4-fluorophenyl)piperidin-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.